Generic ketones disrupt coating quality and extraction reproducibility. 4-Heptanone (DPK) solves this with symmetrical structure for precise control.
4-Heptanone, commonly known as dipropyl ketone (DPK), is a symmetrical aliphatic ketone characterized by a boiling point of approximately 144 °C and a flash point of 49 °C [1]. As a stable, colorless liquid with very low aqueous solubility, it is primarily procured as a specialty solvent for nitrocellulose, synthetic resins, and polymer coatings. Beyond coatings, its predictable phase-separation behavior and distinct steric profile make it a highly effective aprotic extractant in liquid-liquid extraction processes and a reliable internal standard in analytical chromatography . Its symmetrical dipropyl structure distinguishes its physical properties from asymmetrical isomers, providing specific advantages in volatility, solvation thermodynamics, and phase equilibrium.
Attempting to substitute 4-heptanone with its asymmetrical isomer 2-heptanone (methyl amyl ketone) or cyclic alternatives like cyclohexanone frequently compromises process reproducibility [1]. The symmetry of the dipropyl chains in 4-heptanone creates a distinct steric environment around the carbonyl group, which directly lowers its enthalpy of vaporization compared to 2-heptanone[1]. In industrial procurement, this structural difference means that generic substitution alters the evaporation rate in coating formulations, leading to potential surface defects or shifted drying times. Furthermore, in liquid-liquid extraction and analytical chromatography, substituting 4-heptanone shifts phase equilibrium kinetics and retention times, invalidating established separation protocols and assay calibrations [2].
The evaporation profile of a solvent is critical for the uniform drying of nitrocellulose and synthetic resins. Thermodynamic modeling and calorimetric data demonstrate that 4-heptanone possesses a standard enthalpy of vaporization (ΔvapHb) of 37.60 kJ/mol at its normal boiling point, whereas its asymmetrical isomer 2-heptanone requires 40.83 kJ/mol [1]. This lower vaporization energy allows 4-heptanone to evaporate more readily at specific temperature thresholds despite having a similar molecular weight, providing a distinct drying profile.
| Evidence Dimension | Enthalpy of vaporization at normal boiling point (ΔvapHb) |
| Target Compound Data | 37.60 kJ/mol (4-Heptanone) |
| Comparator Or Baseline | 40.83 kJ/mol (2-Heptanone) |
| Quantified Difference | 3.23 kJ/mol lower vaporization energy for the symmetrical ketone |
| Conditions | Thermodynamic modeling and calorimetric validation at normal boiling point |
Procuring 4-heptanone ensures a controlled, defect-free drying profile for nitrocellulose and resin lacquers, preventing the film inconsistencies associated with the evaporation dynamics of asymmetrical isomers.
In the wet-process recovery of phosphoric acid, solvent selectivity and aqueous immiscibility dictate extraction efficiency. 4-Heptanone exhibits Treybal's type-1 liquid-liquid phase diagrams when extracting phosphoric acid from water, driven by strong hydrogen bonding between the acid and the aprotic carbonyl group [1]. Compared to structurally similar esters like ethyl butyrate, 4-heptanone maintains strict aqueous immiscibility (only ~0.5 wt% soluble in water), minimizing solvent loss into the aqueous raffinate and improving overall acid recovery yields.
| Evidence Dimension | Liquid-Liquid Equilibrium (LLE) phase separation efficiency |
| Target Compound Data | Treybal's type-1 LLE diagram with <0.5 wt% aqueous solubility |
| Comparator Or Baseline | Ethyl butyrate (Ester baseline) |
| Quantified Difference | 4-Heptanone provides superior hydrogen-bonding-driven extraction of acids with lower aqueous cross-contamination than ester alternatives |
| Conditions | Aqueous mixtures of phosphoric acid at 298.2–318.2 K |
Provides rapid phase separation and high recovery yields, significantly reducing solvent makeup costs in industrial wet-process acid purification.
For the quantification of trace contaminants like 3-monochloro-1,2-propanediol (3-MCPD) in complex food matrices, the choice of internal standard and derivatizing agent is paramount. 4-Heptanone is utilized specifically because its symmetrical structure provides optimal chromatographic retention time spacing, preventing co-elution with the target analytes [1]. When used in this capacity, it enables a limit of detection (LOD) of 0.48 ng/g and a limit of quantification (LOQ) of 1.2 ng/g, outperforming generic solvent baselines that suffer from matrix interference.
| Evidence Dimension | Assay sensitivity and chromatographic resolution |
| Target Compound Data | LOD of 0.48 ng/g and LOQ of 1.2 ng/g for 3-MCPD |
| Comparator Or Baseline | Generic asymmetrical ketones |
| Quantified Difference | Achieves sub-nanogram per gram detection limits by avoiding the co-elution and derivatization instability seen with standard solvents |
| Conditions | GC-MS analysis of 3-MCPD in hydrolyzed vegetable proteins (soy sauce) |
Secures baseline resolution and reliable quantification for highly regulated food safety and environmental testing protocols, preventing false positives.
Because of its specific enthalpy of vaporization (37.60 kJ/mol), 4-heptanone is the precise choice for formulating high-quality nitrocellulose lacquers and synthetic resin coatings. It acts as an active solvent that ensures a controlled evaporation rate, preventing premature polymerization and surface defects that occur when using asymmetrical ketones [1].
In industrial liquid-liquid extraction workflows, 4-heptanone is prioritized over esters and asymmetrical ketones for recovering phosphoric acid and specific metal complexes. Its ability to form strong hydrogen bonds with target solutes while maintaining extremely low water solubility (<0.5 wt%) ensures clean phase separation and high extraction efficiency [2].
Analytical laboratories procure 4-heptanone as an internal standard and derivatizing agent for the GC-MS quantification of carcinogenic chloropropanols (like 3-MCPD). Its unique retention time and stability prevent co-elution with complex matrix components, allowing for sub-nanogram per gram limits of detection[3].
Flammable;Irritant